
1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C19H34Cl2N2O3 and its molecular weight is 409.39. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Research on compounds with structural similarities, such as those involving ethoxy and piperazine groups, focuses on their synthesis and reactivity. For instance, compounds synthesized through reactions involving ethylenediamine and propylenediamine have been studied for their hydrolysis into pyruvic acid, carbon dioxide, and amines, demonstrating the reactivity of these compounds under certain conditions (Iwanami et al., 1964).
Pharmacological Applications
Phenylpiperazine derivatives, which share a structural motif with the query compound, have been explored for their pharmacological properties, including acting as PPARgamma agonists (Collins et al., 1998), and as inhibitors of Src kinase activity (Boschelli et al., 2001). These studies suggest that compounds with similar structural features may have potential applications in the development of new therapeutic agents targeting specific cellular pathways or enzymes.
Molecular Design and Drug Discovery
In drug discovery, the structural elements present in the compound of interest, such as piperazine and ethoxy groups, are commonly utilized in the design of ligands for serotonin receptors, suggesting potential applications in neuropsychiatric disorder treatments (Łażewska et al., 2019). Moreover, similar compounds have been synthesized as nootropic agents, indicating their potential utility in enhancing cognitive functions (Valenta et al., 1994).
Antidepressant and Anxiolytic Effects
Dual 5-HT1A and 5-HT7 antagonists derived from phenylpiperazine structures, related to the query compound, have shown significant antidepressant and anxiolytic effects in animal models. This highlights the compound's potential application in the treatment of depression and anxiety disorders (Pytka et al., 2015).
properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3.2ClH/c1-16(2)17-4-6-19(7-5-17)24-13-12-23-15-18(22)14-21-10-8-20(3)9-11-21;;/h4-7,16,18,22H,8-15H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJCZBQJOLYDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

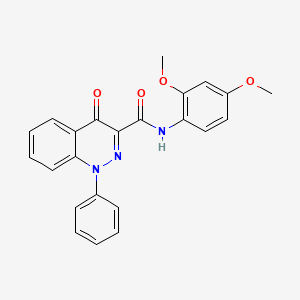
![2-chloro-3-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidino]naphthoquinone](/img/structure/B2434648.png)
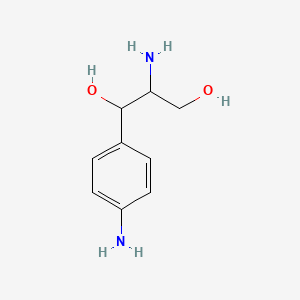
![1,3,9-Trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2434652.png)

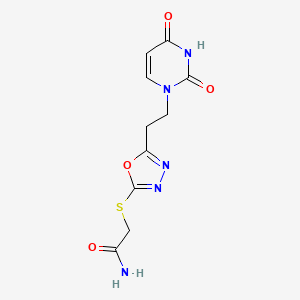
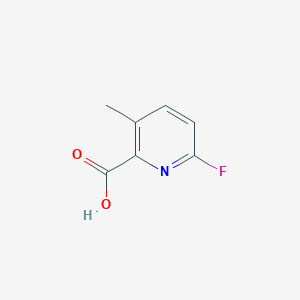
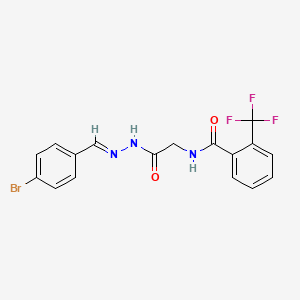
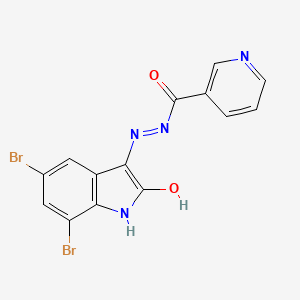
![3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2434663.png)
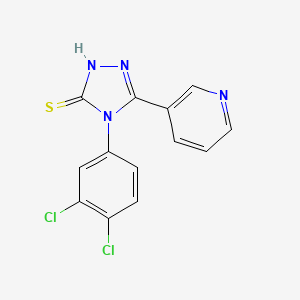
![7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2434668.png)
![N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2434669.png)
